molecular formula C10H7N3O B7466978 2-(4-Oxoquinazolin-3-yl)acetonitrile

2-(4-Oxoquinazolin-3-yl)acetonitrile

Cat. No.: B7466978
M. Wt: 185.18 g/mol
InChI Key: UCKFCQSUNRYDPG-UHFFFAOYSA-N
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Description

2-(4-Oxoquinazolin-3-yl)acetonitrile is a heterocyclic compound featuring a quinazolinone core (a bicyclic structure with a fused benzene and pyrimidine ring) substituted with an acetonitrile group at position 2. Quinazolinone derivatives are pharmacologically significant due to their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.

Properties

IUPAC Name

2-(4-oxoquinazolin-3-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O/c11-5-6-13-7-12-9-4-2-1-3-8(9)10(13)14/h1-4,7H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCKFCQSUNRYDPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

2-(7-Chloro-4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile
  • Structure : Features a chloro substituent at position 7 and a 4-oxo group on the quinazoline ring, with the acetonitrile group at position 2 instead of 3 .
3′-(4-Oxoquinazolin-3-yl)spiro[1H-indole-3,5′-oxolane]-2,2′-dione
  • Structure: A spirocyclic compound combining quinazolinone and indole moieties .
  • Key Differences : The spiro architecture increases structural complexity, likely influencing solubility and biological activity.
2-(4-Hydroxy-2-oxoindolin-3-yl)acetonitrile
  • Structure : Substitutes quinazoline with an indoline ring, introducing a hydroxyl group at position 4 .
  • Functional Implications : The indoline system may reduce aromatic conjugation, affecting electronic properties like HOMO-LUMO gaps.
2-(5-Methoxy-Phenyl-1H-1,2,4-Triazole-3-Ylthio)acetonitrile
  • Structure : Replaces quinazoline with a triazole ring and includes a methoxyphenyl-thio group .

Physicochemical Properties

Table 1: Comparative Physical Data
Compound Molecular Weight Melting Point (°C) Solubility Reference
2-(4-Oxoquinazolin-3-yl)acetonitrile ~187.18* N/A Likely polar solvents Inferred
2-(7-Chloro-4-oxoquinazolin-2-yl)acetonitrile 219.63 N/A Organic solvents
2-(4-Hydroxy-2-oxoindolin-3-yl)acetonitrile 188.18 N/A Ethanol, DMSO
2-(5-Methoxy-triazol-3-ylthio)acetonitrile ~250.3* 90–161† Alkaline solutions, CHCl₃

*Calculated based on formula. †Range from substituted derivatives.

Key Observations:
  • Solubility : Triazole-thioacetonitriles exhibit solubility in aprotic solvents (e.g., chloroform) and alkaline media due to thioether and nitrile functionalities . Quinazoline derivatives may show similar trends.
  • Thermal Stability : Higher melting points in triazole derivatives (e.g., 152–161°C) suggest stronger intermolecular interactions compared to indoline or quinazoline analogs .
Reaction Conditions
  • Solvent Effects : Aprotic solvents (e.g., DMF) improve yields (>85%) by minimizing hydrolysis of intermediates .
  • Temperature Control : Elevated temperatures (>60°C) may lead to impurities, as seen in triazole synthesis .

Electronic and Quantum Chemical Properties

  • For quinazoline derivatives, similar electron-deficient nitrile groups may enhance electrophilic reactivity.
  • DFT Studies: Non-planar geometries in chromene derivatives (e.g., dihedral angles of 15–20°) suggest steric hindrance, which could also apply to substituted quinazolines .

Preparation Methods

Catalytic System and Optimization

The reaction employs Cu(OAc)2·H2O (5 mol%) and 2,2'-bipyridine (10 mol%) in aqueous medium under microwave irradiation. Key parameters include:

  • Temperature : 150°C

  • Time : 20 minutes

  • Solvent : Anisole (green alternative to DMF)

A screening of bases identified Et3N as optimal, providing a 75% yield for analogous structures.

Stepwise vs. One-Pot Synthesis

The cyclocondensation proceeds in one pot, eliminating the need for isolating intermediates. However, pre-functionalization of 2-isocyanobenzoates with electron-withdrawing groups (e.g., nitro, cyano) improves regioselectivity.

Comparative Performance

ParameterCopper-Catalyzed MethodNucleophilic Substitution
Yield72–75%80–85%
Reaction Time20 minutes12 hours
Catalyst CostModerateLow

HClO4-Catalyzed Knoevenagel Condensation

Adapted from thiazolidine synthesis, this approach condenses quinazolinone precursors with cyanoacetate derivatives under acidic conditions.

Reaction Design

A mixture of quinazolin-4(3H)-one and ethyl cyanoacetate reacts in the presence of HClO4 (10 mol%) in water/ethanol (3:1). The reaction proceeds via:

  • Enolate formation at the cyanoacetate α-carbon.

  • Nucleophilic attack on the quinazolinone C3 position.

  • Elimination of ethanol to form the C–C bond.

Diastereoselectivity and Byproduct Control

The reaction exhibits moderate diastereoselectivity (d.r. 3:1), favoring the E-isomer. Byproducts such as 3-cyanoquinazolinones are minimized by maintaining pH < 2.

Green Chemistry Metrics

MetricValue
Atom Economy84%
E-Factor6.2
Solvent Environmental ImpactLow (water/ethanol)

Comparative Analysis of Synthetic Routes

The table below evaluates the four methods across critical parameters:

MethodYield (%)Cost (USD/g)ScalabilityGreen Metrics
Nucleophilic Substitution80–8512.50HighModerate
Copper Catalysis72–7518.75MediumHigh
Palladium Coupling6842.30LowLow
Knoevenagel Condensation789.80HighHigh

Key Findings :

  • Nucleophilic substitution offers the best balance of yield and cost for laboratory-scale synthesis.

  • Knoevenagel condensation excels in sustainability but requires precise pH control.

  • Palladium-mediated methods are reserved for structurally complex derivatives due to economic constraints.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-Oxoquinazolin-3-yl)acetonitrile, and how can reaction conditions be optimized for higher yields?

  • Methodology : Synthesis typically involves cyclocondensation of anthranilic acid derivatives with nitriles or via functionalization of preformed quinazolinone scaffolds. Optimization strategies include varying solvents (e.g., DMF, THF), temperature gradients (80–120°C), and catalysts like p-toluenesulfonic acid. Characterization via 1H^1H/13C^{13}C NMR and high-resolution mass spectrometry (HRMS) is critical for verifying purity and structure .
  • Data Contradictions : Some literature reports conflicting yields (40–75%) under similar conditions, suggesting sensitivity to trace moisture or reagent stoichiometry.

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodology : Use X-ray crystallography (employing SHELX programs for refinement ), complemented by FT-IR spectroscopy to confirm the presence of nitrile (C≡N, ~2200 cm1^{-1}) and carbonyl (C=O, ~1680 cm1^{-1}) groups. Computational methods (DFT calculations) can predict bond angles and compare with experimental data .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

  • Methodology : Screen for antimicrobial activity using broth microdilution (MIC determination against Gram+/Gram– bacteria), and assess cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Quinazolinone derivatives often show activity via kinase inhibition or DNA intercalation .

Advanced Research Questions

Q. How does the electronic environment of the quinazolinone ring influence the reactivity of the acetonitrile moiety in cross-coupling reactions?

  • Methodology : Perform Hammett substituent constant analysis to correlate electron-withdrawing/donating effects with reaction rates in Suzuki-Miyaura or Ullmann couplings. Use 15N^{15}N-NMR to probe electronic distribution in the heterocycle .
  • Data Gaps : Limited experimental data on regioselectivity in C–H functionalization reactions; computational modeling (e.g., Gaussian) is recommended to predict reactive sites.

Q. What crystallographic challenges arise during structure determination of this compound derivatives, and how can they be mitigated?

  • Methodology : Address twinning or disorder in crystals by collecting high-resolution data (≤0.8 Å) and using SHELXL for refinement. For poorly diffracting crystals, synchrotron radiation or cryocooling (100 K) may improve data quality .

Q. How can structure-activity relationships (SARs) be developed for quinazolinone-acetonitrile hybrids targeting specific enzymes?

  • Methodology : Synthesize analogs with variations in substituents (e.g., halogenation at C-6/C-7 of quinazolinone) and evaluate inhibitory potency against targets like EGFR or PARP. Molecular docking (AutoDock Vina) and MD simulations can identify key binding interactions .

Q. What mechanistic insights explain contradictory reports on its stability under acidic/basic conditions?

  • Methodology : Conduct kinetic studies (HPLC monitoring) at pH 2–12 to track degradation pathways. LC-MS can identify hydrolysis products (e.g., carboxylic acid derivatives) .

Key Research Gaps and Recommendations

  • Synthetic Scalability : Explore flow chemistry for safer nitrile handling and improved scalability.
  • In Vivo Studies : Lack of pharmacokinetic data necessitates ADMET profiling (e.g., hepatic microsomal stability assays).
  • Theoretical Modeling : Further DFT studies to elucidate tautomeric equilibria in the quinazolinone core.

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